molecular formula C15H23N3O B8110264 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

Cat. No.: B8110264
M. Wt: 261.36 g/mol
InChI Key: IOGOUWUMOXZMLR-UHFFFAOYSA-N
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Description

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[56]dodecane is a complex organic compound characterized by its spirocyclic structure, which includes a pyridine ring, an oxa-bridge, and diazaspiro components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor, such as a diol or diamine, under acidic or basic conditions to form the spirocyclic core.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a halogenated intermediate.

    Oxidation and Reduction Steps: Depending on the specific synthetic pathway, oxidation or reduction steps may be required to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 11-(Pyridin-2-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
  • 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
  • 11-(Quinolin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

Uniqueness

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for biological targets compared to its analogs.

Properties

IUPAC Name

11-(pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-14(10-17-5-1)11-18-8-9-19-13-15(12-18)3-6-16-7-4-15/h1-2,5,10,16H,3-4,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOUWUMOXZMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CCOC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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